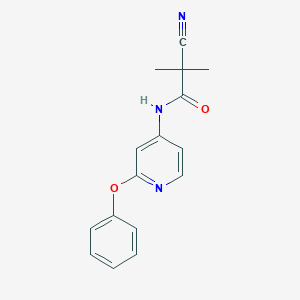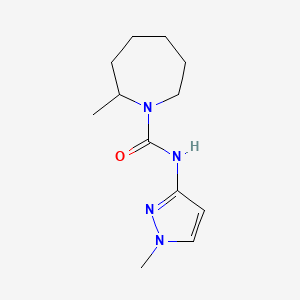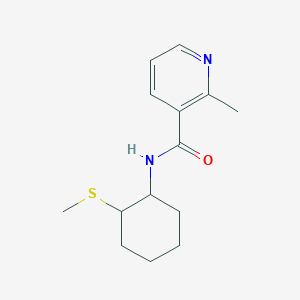
2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a methyl group, and a phenoxypyridinyl group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide typically involves the reaction of 2-aminopyridine with an appropriate bromoketone under specific conditions. The reaction is carried out in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which promotes C–C bond cleavage and the formation of the desired amide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxypyridinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized amides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group and phenoxypyridinyl moiety play crucial roles in its binding to target proteins or enzymes, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-cyano-2-methyl-N-(2-phenoxypyridin-3-yl)propanamide
- 2-cyano-2-methyl-N-(2-phenoxypyridin-5-yl)propanamide
- 2-cyano-2-methyl-N-(2-phenoxypyridin-6-yl)propanamide
Uniqueness
2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide is unique due to the specific positioning of the phenoxypyridinyl group at the 4-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs.
Eigenschaften
IUPAC Name |
2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-16(2,11-17)15(20)19-12-8-9-18-14(10-12)21-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIQLXLIVCKZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(=O)NC1=CC(=NC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7598823.png)
![2-(1-Methylpyrazol-4-yl)-1-[2-(1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7598831.png)
![[3-(1H-pyrazol-5-yl)piperidin-1-yl]-(2-pyrrolidin-1-ylpyrimidin-4-yl)methanone](/img/structure/B7598833.png)
![1-[1-(2H-tetrazol-5-yl)cyclobutyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B7598849.png)
![4-[(6-Fluoroquinazolin-4-yl)-methylamino]butan-2-ol](/img/structure/B7598865.png)
![3-[3-[3-(Methylsulfanylmethyl)pyrrolidin-1-yl]propyl]imidazolidine-2,4-dione](/img/structure/B7598866.png)
![6-(cyclopentylmethyl)-2-ethyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7598884.png)

![N-cyclohexyl-3-(3-oxo-2-propyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)propanamide](/img/structure/B7598906.png)
![6-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-2-propyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7598907.png)

![[5-Chloro-2-(dimethylamino)phenyl]urea](/img/structure/B7598919.png)
![2-Thiophen-2-yl-1-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B7598923.png)
![N-(2-cyanobutan-2-yl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B7598929.png)
